![molecular formula C15H16ClN3S B2592573 Chlorhydrate de 6-méthyl-N-phénéthylthieno[2,3-d]pyrimidin-4-amine CAS No. 1049711-87-6](/img/structure/B2592573.png)

Chlorhydrate de 6-méthyl-N-phénéthylthieno[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

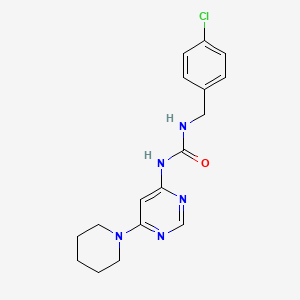

Starting Materials: The thieno[2,3-d]pyrimidine core and phenethylamine.

Reaction Conditions: The phenethyl group is introduced via a nucleophilic substitution reaction, typically using a suitable leaving group such as a halide.

Methylation

Starting Materials: The intermediate product from the previous step.

Reaction Conditions: Methylation is achieved using methyl iodide in the presence of a base like potassium carbonate.

Formation of the Hydrochloride Salt

Starting Materials: The final amine product.

Reaction Conditions: The hydrochloride salt is formed by treating the amine with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Applications De Recherche Scientifique

Chemistry

In chemistry, 6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The thieno[2,3-d]pyrimidine core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. It is investigated for its anti-inflammatory, anticancer, and antimicrobial properties. The compound’s ability to inhibit specific enzymes or receptors is of particular interest.

Industry

Industrially, this compound may be used in the development of new pharmaceuticals or agrochemicals. Its synthesis and modification can lead to the discovery of new active ingredients for various applications.

Mécanisme D'action

Target of Action

The primary target of 6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride inhibits Cyt-bd . This inhibition is expected to disrupt the energy metabolism of Mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .

Biochemical Pathways

The inhibition of Cyt-bd by 6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption of energy metabolism leads to ATP depletion, which in turn inhibits the growth and proliferation of the bacteria .

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target and exert its inhibitory effect .

Result of Action

The result of the action of 6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This is achieved through the disruption of energy metabolism, leading to ATP depletion .

Action Environment

The action of 6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is influenced by the physiological conditions of the Mycobacterium tuberculosis environment . For example, the compound was found to be more potent against certain strains of the bacteria, which may be attributed to differences in the expression of the Cyt-bd-encoding genes .

Analyse Biochimique

Biochemical Properties

Thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme in Mycobacterium tuberculosis . This suggests that 6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride may interact with similar enzymes or proteins.

Cellular Effects

Related compounds have been shown to affect ATP production in mycobacterial strains, suggesting potential impacts on cellular metabolism .

Molecular Mechanism

Related compounds have been found to inhibit Cyt-bd, suggesting that this compound may exert its effects through similar mechanisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves the following steps:

-

Formation of the Thieno[2,3-d]pyrimidine Core

Starting Materials: 2-aminothiophene and ethyl acetoacetate.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by cyclization to form the thieno[2,3-d]pyrimidine core.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thieno ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring, potentially reducing it to a dihydropyrimidine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

Phenethylamine Derivatives: Compounds with a phenethylamine moiety exhibit diverse pharmacological properties, including psychoactive effects.

Uniqueness

6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is unique due to the combination of its thieno[2,3-d]pyrimidine core and phenethylamine substituent. This combination imparts distinct biological activities and makes it a valuable compound for research and development in various fields.

Propriétés

IUPAC Name |

6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S.ClH/c1-11-9-13-14(17-10-18-15(13)19-11)16-8-7-12-5-3-2-4-6-12;/h2-6,9-10H,7-8H2,1H3,(H,16,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSUFDHUTCTWCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=CN=C2S1)NCCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199643 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2592491.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-((E)-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzenecarbohydrazide](/img/structure/B2592492.png)

![N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2592493.png)

![7-Chloro-3-(4-methylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2592500.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2592504.png)

![2-{[bis(chloromethyl)phosphoryl]oxy}ethyl bis(chloromethyl)phosphinate](/img/structure/B2592505.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2592508.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2592509.png)

![2-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2592510.png)